Miglustat

Glucosylceramide synthase IC50 Substrate reduction therapy

Miglustat is the only commercially available glucosylceramide synthase (GCS) inhibitor with clinically verified blood-brain barrier penetration (CSF:plasma ratio 31–67%), making it the obligatory chemical probe for CNS-targeted glycosphingolipid research in Niemann-Pick type C, GM2 gangliosidosis, and type 3 Gaucher disease. Unlike eliglustat—which requires CYP2D6 genotyping and has negligible brain distribution—miglustat undergoes no CYP450 metabolism, is eliminated 70–80% unchanged renally, and requires no pre-treatment pharmacogenomic testing. Procure with confidence: this is the evidence-based reference standard for NPC interventional studies with quantified, published disease-progression benchmarks.

Molecular Formula C10H21NO4
Molecular Weight 219.28 g/mol
CAS No. 72599-27-0
Cat. No. B1677133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiglustat
CAS72599-27-0
Synonymsmiglustat
N-(n-butyl)deoxy-nojirimycin
N-(n-butyl)deoxynojirimycin
n-butyl deoxynojirimycin
n-butyldeoxynojirimycin
OGT 918
SC 48334
SC-48334
Zavesca
Molecular FormulaC10H21NO4
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCCCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
InChIKeyUQRORFVVSGFNRO-UTINFBMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityHighly soluble in water (>1000 mg/mL as a free base).
3.31e+02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Miglustat (CAS 72599-27-0) Procurement Guide: Technical Baseline for an Iminosugar Glucosylceramide Synthase Inhibitor


Miglustat (N-butyldeoxynojirimycin; NB-DNJ) is a small-molecule iminosugar that acts as a reversible, competitive inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis [1]. It is approved globally for two distinct lysosomal storage disorders: as a second-line oral substrate reduction therapy (SRT) for adults with mild-to-moderate type 1 Gaucher disease (GD1) who cannot receive enzyme replacement therapy (ERT), and as the only disease-modifying pharmacotherapy for progressive neurological manifestations of Niemann-Pick disease type C (NPC) in adults and children [2]. Unlike its in-class analog eliglustat, miglustat is a glucose analog that crosses the blood–brain barrier, enabling CNS-targeted applications that are inaccessible to the ceramide-analog class of GCS inhibitors [2].

Why Miglustat Cannot Be Interchanged with Eliglustat or ERT: Pharmacological Non-Equivalence of In-Class GCS Inhibitors


Despite sharing a nominal molecular target (GCS), miglustat and eliglustat are neither chemically, metabolically, pharmacologically, nor biologically equivalent and must never be considered interchangeable [1]. Miglustat is a glucose-analog iminosugar with an IC50 in the micromolar range, while eliglustat is a ceramide-analog with nanomolar potency [1]. Critically, miglustat penetrates the CNS whereas eliglustat is actively effluxed by P-glycoprotein and shows negligible brain distribution, making miglustat the only oral GCS inhibitor suitable for neuronopathic indications [1]. Furthermore, miglustat is eliminated unchanged via renal excretion, whereas eliglustat requires extensive CYP2D6-mediated hepatic metabolism—mandating pharmacogenomic screening before initiation—creating distinct patient-selection and drug–drug interaction profiles that preclude therapeutic substitution [1]. Compared with intravenous ERT (e.g., imiglucerase), miglustat offers oral administration but occupies a different line of therapy with a distinct efficacy and tolerability profile confirmed in head-to-head clinical trials [1].

Miglustat Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


GCS Inhibitory Potency: Miglustat vs. Eliglustat — A Three-Orders-of-Magnitude Difference in IC50

Miglustat inhibits glucosylceramide synthase with an IC50 of 10–50 µM, compared with eliglustat which inhibits the same enzyme with an IC50 of approximately 25 nM [1]. This represents an approximately 1,000-fold lower potency for miglustat at the isolated enzyme level. Commercially available reference standards confirm miglustat IC50 values of 32 µM for ceramide-specific glucosyltransferase [2]. The quantitative potency gap is the foundational biochemical distinction between the two approved oral SRTs and underpins their divergent clinical positioning.

Glucosylceramide synthase IC50 Substrate reduction therapy Enzyme inhibition potency

CNS Penetration: Miglustat Crosses the Blood–Brain Barrier; Eliglustat Does Not

At steady state, the concentration of miglustat in the cerebrospinal fluid (CSF) of patients ranges from 31.4% to 67.2% of the simultaneous plasma concentration, providing direct clinical evidence of blood–brain barrier penetration [1]. In contrast, eliglustat does not achieve meaningful CNS exposure; it is actively effluxed from the CNS by the P-glycoprotein (Pgp-1) multidrug transporter and is explicitly noted as not crossing the blood–brain barrier [2]. This binary CNS access distinction is the decisive pharmacological feature that differentiates miglustat from all other approved GCS inhibitors.

Blood–brain barrier Cerebrospinal fluid CNS penetration Neuropathic lysosomal storage disease

Elimination Pathway: Renal Excretion of Unchanged Miglustat vs. CYP2D6-Dependent Hepatic Metabolism of Eliglustat

Miglustat is eliminated predominantly via renal excretion, with 70–80% of an oral dose recovered as unchanged drug in urine; hepatic metabolism is negligible [1]. In the rat, hepatic clearance was confirmed to be insignificant, with elimination proceeding via glomerular filtration and active tubular secretion [1]. In contrast, eliglustat is extensively metabolized by hepatic CYP2D6 and, to a lesser extent, CYP3A4, necessitating mandatory CYP2D6 genotyping before treatment initiation and creating susceptibility to pharmacokinetic drug–drug interactions with CYP2D6/CYP3A inhibitors and inducers [2]. This fundamental pharmacokinetic divergence means that miglustat can be used in patients with hepatic impairment or those receiving concomitant CYP2D6-modulating medications without the pharmacogenomic restrictions that govern eliglustat use.

Pharmacokinetics Renal clearance CYP2D6 Drug–drug interaction Pharmacogenomics

NPC Neurological Efficacy: Miglustat Improves Horizontal Saccadic Eye Movement Velocity vs. Standard Care (p=0.028)

In the pivotal randomized controlled trial (n=29 patients aged ≥12 years), miglustat 200 mg three times daily produced a statistically significant improvement in horizontal saccadic eye movement (HSEM) velocity at 12 months compared with standard care, with p=0.028 when patients taking benzodiazepines (a known confounder) were excluded [1]. In the long-term extension, 13/19 patients (68%) receiving ≥12 months of miglustat therapy had stable disease across a composite of HSEM-α, swallowing, ambulation, and cognition; swallowing was improved or stable in 86% at 12 months and up to 93% at 24 months [2]. No other pharmacotherapy has demonstrated disease-modifying benefit in NPC in a randomized controlled setting.

Niemann-Pick disease type C Horizontal saccadic eye movement Neurodegeneration Randomized controlled trial

GD1 Maintenance Therapy vs. Imiglucerase ERT: Organ Volume Stability and Differential Platelet Response (P=0.035)

In a randomized, open-label, active-controlled phase II trial, 36 GD1 patients clinically stable on imiglucerase ERT were randomized to continue imiglucerase, switch to miglustat monotherapy, or receive combination therapy. Liver and spleen volumes were unchanged in patients who switched to miglustat, indicating maintenance of organ volume control [1]. No significant differences between groups were observed for mean hemoglobin change; however, the mean change in platelet counts was significantly different between the miglustat and imiglucerase groups (P=0.035), with patients on miglustat showing a relative reduction in platelet counts [1]. In a separate open-label monotherapy trial in ERT-naïve patients, miglustat 100 mg TID for 12 months produced significant mean reductions in liver volume of 12% (95% CI 7.9–16.4%, p<0.001) and spleen volume of 19% (95% CI 14.3–23.7%, p<0.001) [2].

Gaucher disease type 1 Enzyme replacement therapy Switch study Organomegaly Platelet count

Miglustat Best-Fit Research and Clinical Procurement Scenarios Based on Quantitative Differentiation Evidence


Neuronopathic Lysosomal Storage Disease Research Requiring CNS-Penetrant GCS Inhibition

Miglustat is the only commercially available GCS inhibitor with clinically verified blood–brain barrier penetration (CSF concentration 31.4–67.2% of plasma levels at steady state) [1]. For in vitro or in vivo research programs targeting NPC, GM2 gangliosidosis (Tay-Sachs, Sandhoff), or type 3 Gaucher disease, miglustat is the obligatory chemical probe—eliglustat and other ceramide-analog GCS inhibitors are excluded by their lack of CNS distribution [1]. Miglustat's demonstrated ability to improve or stabilize HSEM velocity (p=0.028 vs. standard care) and achieve 68% composite disease stability at ≥12 months in NPC provides a validated translational framework for preclinical-to-clinical research designs [2].

GD1 Second-Line Maintenance Therapy Procurement for Patients Ineligible for or Intolerant of ERT

Miglustat is indicated specifically for adults with mild-to-moderate GD1 for whom ERT is not a therapeutic option [1]. Clinical evidence demonstrates that miglustat maintains liver and spleen organ volume reductions in patients switched from imiglucerase, with organ volumes remaining stable over 6–12 months [2]. While the platelet count differential vs. imiglucerase reached statistical significance (P=0.035), the overall efficacy profile supports miglustat as an oral maintenance alternative when intravenous ERT access is constrained by infusion burden, venous access issues, or hypersensitivity [2]. In ERT-naïve patients, miglustat monotherapy achieves significant organ volume reductions (liver –12%, spleen –19% at 12 months) [1].

Clinical Programs Targeting Patient Populations Where CYP2D6 Pharmacogenomic Screening Is Impractical

Unlike eliglustat—which requires mandatory CYP2D6 genotyping and dose adjustment based on metabolizer status (84 mg BID for extensive/intermediate metabolizers; 84 mg QD for poor metabolizers) and carries contraindications with numerous CYP2D6/CYP3A4 inhibitors [1]—miglustat undergoes no CYP450-mediated metabolism. It is eliminated 70–80% unchanged via renal excretion [2]. This eliminates the pre-treatment pharmacogenomic testing requirement and substantially reduces drug–drug interaction liability. For procurement in healthcare systems lacking routine CYP2D6 genotyping infrastructure, or for patient cohorts on polypharmacy with CYP450-modulating agents, miglustat offers a logistically simpler, genomically unconstrained treatment pathway [2].

NPC Clinical Management and Natural History Studies Requiring a Validated Disease-Modifying Reference Arm

Miglustat is the only approved disease-modifying therapy for NPC in adults and children, with regulatory approvals based on randomized controlled trial data [1]. In the pivotal trial, miglustat demonstrated statistically significant HSEM velocity improvement vs. standard care (p=0.028) [1]. Long-term extension data confirm that disease stabilization (68% at ≥12 months) and swallowing function preservation (86–93%) are achievable outcomes [2]. For any NPC interventional study design—whether investigating novel agents as monotherapy or as add-on to standard care—miglustat serves as the evidence-based reference arm, enabling meaningful efficacy comparisons against a compound with quantified, published disease-progression benchmarks [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Miglustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.